molecular formula C20H22N2O4S B2423834 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide CAS No. 1904316-49-9

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide

Cat. No.: B2423834
CAS No.: 1904316-49-9
M. Wt: 386.47
InChI Key: LIBLDOCXZZFIPK-UHFFFAOYSA-N
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Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
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Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c23-18(21-13-20(6-1-2-7-20)14-5-10-27-12-14)19(24)22-15-3-4-16-17(11-15)26-9-8-25-16/h3-5,10-12H,1-2,6-9,13H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBLDOCXZZFIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C₂₃H₂₇N₃O₄
  • Molecular Weight : 409.5 g/mol
  • Functional Groups : Includes an oxalamide moiety and a 2,3-dihydrobenzo[b][1,4]dioxin structure which are known for their diverse pharmacological properties.

Preliminary studies suggest that this compound may exhibit several mechanisms of action:

  • Antiproliferative Activity : The compound has shown potential as an antiproliferative agent in various cancer cell lines. Compounds with similar structures have been documented to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Enzyme Inhibition : Molecular docking studies indicate that it may interact with key enzymes such as alpha-glucosidase and acetylcholinesterase, suggesting potential roles in metabolic regulation and neuroprotection.
  • Targeting Cancer Pathways : The presence of the benzo[b][1,4]dioxin moiety is associated with anticancer properties. Compounds containing similar structures have been reported to disrupt microtubule dynamics, which is crucial in cancer cell proliferation .

Biological Activity Data

The following table summarizes the biological activities reported for this compound based on available literature:

Biological Activity Observation Reference
AntiproliferativeInduces apoptosis in MCF-7 breast cancer cells
Enzyme InhibitionPotential inhibitor of alpha-glucosidase
Microtubule DisruptionSimilar compounds disrupt microtubule dynamics

Case Study 1: Anticancer Efficacy

In a study evaluating compounds related to this compound, researchers found that structurally analogous compounds exhibited significant antiproliferative effects against various breast cancer cell lines. The mechanism was attributed to G2/M phase cell cycle arrest and induction of mitotic catastrophe through tubulin targeting .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of similar oxalamide derivatives. The study highlighted their ability to inhibit acetylcholinesterase activity, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s disease.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide, and how are yields optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Coupling the dihydrobenzo[b][1,4]dioxin-6-amine with activated oxalic acid derivatives (e.g., oxalyl chloride) under inert conditions .
  • Cyclopentyl-thiophene substitution : Alkylation of the cyclopentylmethyl-thiophene intermediate with the oxalamide moiety, requiring precise temperature control (0–5°C) to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
    • Yield optimization : Use of catalysts (e.g., DMAP) and solvent selection (e.g., DMF for polar intermediates) improves reaction efficiency .

Q. How is structural confirmation of this compound performed, and what analytical techniques are essential?

  • Techniques :

  • ¹H/¹³C NMR : Assign peaks for the dihydrobenzo-dioxin aromatic protons (δ 6.7–7.1 ppm), thiophene protons (δ 7.2–7.5 ppm), and cyclopentyl methylene groups (δ 1.5–2.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • IR spectroscopy : Validate carbonyl stretches (C=O at ~1680 cm⁻¹) and sulfonamide/amide N–H bonds .

Q. What preliminary biological screening methods are recommended to assess its therapeutic potential?

  • In vitro assays :

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) at 1–100 µM concentrations .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    • ADME profiling : Solubility testing in PBS (pH 7.4) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and experimental binding affinities?

  • Approach :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases), comparing results with experimental IC₅₀ values .
  • Molecular dynamics (MD) simulations : Analyze ligand-protein stability over 100 ns trajectories to identify conformational mismatches .
  • Free-energy perturbation (FEP) : Quantify energy differences between predicted and observed binding modes .

Q. What strategies address discrepancies in solubility data between in vitro and in vivo studies?

  • Methodology :

  • Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) to improve bioavailability .
  • pH-dependent studies : Measure solubility across physiological pH ranges (1.2–7.4) to simulate gastrointestinal and systemic conditions .
  • In vivo correlation : Compare pharmacokinetic profiles (e.g., Cmax, AUC) with in vitro solubility to identify absorption barriers .

Q. How do structural modifications to the thiophene-cyclopentyl group impact SAR without compromising metabolic stability?

  • SAR optimization :

  • Thiophene substitution : Replace thiophene-3-yl with furan-2-yl to assess electronic effects on target binding (lower logP may reduce off-target interactions) .
  • Cyclopentyl rigidity : Introduce sp³-hybridized carbons or fluorine atoms to enhance metabolic resistance (CYP3A4 inhibition assays) .
    • Metabolic profiling : LC-MS/MS to identify major metabolites in hepatocyte incubations .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response contradictions in enzyme inhibition assays?

  • Approach :

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀ .
  • Outlier detection : Grubbs’ test to exclude anomalous replicates (p < 0.05) .
  • Bootstrap resampling : Estimate 95% confidence intervals for IC₅₀ values .

Q. How should researchers design experiments to validate off-target effects predicted by computational models?

  • Experimental design :

  • Panel screening : Test against 50+ kinases/proteases using broad-spectrum activity panels (e.g., Eurofins DiscoverX) .
  • CRISPR/Cas9 knockout : Generate target-deficient cell lines to confirm on-target efficacy .
  • Thermal shift assay (TSA) : Measure ΔTm to quantify binding to unintended targets .

Contradiction Resolution in Literature

Q. How to reconcile conflicting reports on this compound’s mechanism of action in cancer vs. anti-inflammatory studies?

  • Resolution strategies :

  • Pathway analysis : RNA-seq or phosphoproteomics to map activated/inhibited pathways (e.g., NF-κB vs. MAPK) .
  • Dose-dependent studies : Assess dual mechanisms at low (nM) vs. high (µM) concentrations .
  • In vivo models : Compare efficacy in xenograft (cancer) vs. collagen-induced arthritis (inflammatory) models .

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